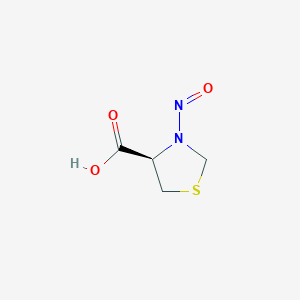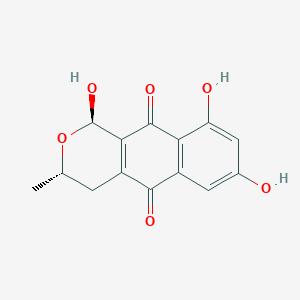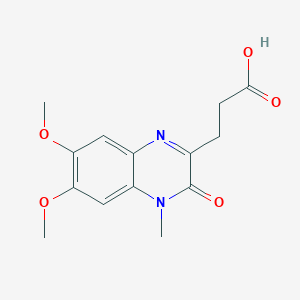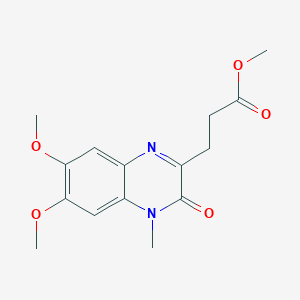
Dehydroeffusol
Overview
Description
Dehydroeffusol is a phenanthrene isolated from the Chinese medicinal plant Juncus effuses . It has been found to inhibit gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis . It also possesses anti-cancer, anxiolytic, and sedative properties .
Synthesis Analysis
Dehydroeffusol has been found to increase the synthesis of metallothioneins, intracellular Zn2+ -binding proteins, in the dentate granule cell layer . This suggests that it may have a role in the prevention and cure of Alzheimer’s disease .Molecular Structure Analysis
Dehydroeffusol has a molecular formula of C17H14O2 . Its average mass is 250.292 Da and its monoisotopic mass is 250.099380 Da .Chemical Reactions Analysis
While specific chemical reactions involving Dehydroeffusol are not detailed in the search results, it’s known that Dehydroeffusol is a phenanthrene compound .Physical And Chemical Properties Analysis
Dehydroeffusol has a molecular formula of C17H14O2, an average mass of 250.292 Da, and a monoisotopic mass of 250.099380 Da . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Antimicrobial Activity
Dehydroeffusol has shown promising antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against resistant strains of bacteria and other microbes.
Anxiolytic and Sedative Effects
Studies have indicated that Dehydroeffusol can have anxiolytic and sedative effects . This suggests that it could potentially be used in the treatment of anxiety disorders and sleep-related issues.
Spasmolytic Properties
Dehydroeffusol has been found to exhibit spasmolytic activities . This means it could potentially be used in the treatment of conditions characterized by spasms, such as certain gastrointestinal disorders.
Cellular Protective Activity
Dehydroeffusol has demonstrated cellular protective activities . This suggests that it could potentially be used to protect cells from damage, which is crucial in the prevention and treatment of various diseases.
Antiproliferative Activity
Dehydroeffusol has shown antiproliferative activities . This means it could potentially be used in the treatment of cancer, as it could help to prevent the proliferation of cancer cells.
Neuroprotective Effects in Alzheimer’s Disease
Dehydroeffusol has been found to rescue Amyloid β25–35-induced spatial working memory deficit , indicating its potential as a treatment for Alzheimer’s disease. It has also been found to be effective in preventing Amyloid β1-42-mediated hippocampal neurodegeneration , further supporting its potential use in Alzheimer’s disease treatment.
Mechanism of Action
Dehydroeffusol (DHE) is a phenanthrene compound isolated from the Chinese medicinal plant Juncus effusus . It has been found to have significant biological effects, particularly in the context of cancer and neurodegenerative diseases .
Target of Action
The primary targets of Dehydroeffusol are the Activating Transcription Factor 2 (ATF-2) and c-Jun N-terminal Kinase (JNK) . These proteins play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Dehydroeffusol interacts with its targets, ATF-2 and JNK, modulating their activity and leading to changes in cellular processes . For instance, it inhibits the hypoxia-induced activation of the Wnt/β-catenin pathway in non-small cell lung cancer cells .
Biochemical Pathways
Dehydroeffusol affects several biochemical pathways. It impacts cancer-associated signaling pathways, including NF-κB, β-catenin, and endoplasmic reticulum stress . In Alzheimer’s disease, it reduces intracellular Zn2+ toxicity, which is linked with induced synthesis of metallothioneins .
Result of Action
Dehydroeffusol has been found to have both in vitro and in vivo anticancer effects . It inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis . In Alzheimer’s disease, it prevents amyloid β1-42-mediated hippocampal neurodegeneration .
Action Environment
The action of Dehydroeffusol can be influenced by environmental factors. For instance, A549 cells (a type of lung cancer cell) were found to be more sensitive to Dehydroeffusol under hypoxic conditions compared with normoxic conditions . This suggests that the efficacy and stability of Dehydroeffusol can vary depending on the cellular environment.
Safety and Hazards
properties
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-1-methylphenanthrene-2,7-diol | |
CAS RN |
137319-34-7 | |
| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















